molecular formula C13H7Cl2IO B3025060 3,4-Dichloro-3'-iodobenzophenone CAS No. 951891-47-7

3,4-Dichloro-3'-iodobenzophenone

Cat. No. B3025060
M. Wt: 377 g/mol
InChI Key: ZLNWSMONLPEBGK-UHFFFAOYSA-N
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Description

3,4-Dichloro-3’-iodobenzophenone is a chemical compound with the molecular formula C13H7Cl2IO and a molecular weight of 377.01 . It has potential applications in various scientific fields, including medical and pharmaceutical.


Molecular Structure Analysis

The molecular structure of 3,4-Dichloro-3’-iodobenzophenone consists of a benzophenone core with chlorine atoms at the 3 and 4 positions of one phenyl ring and an iodine atom at the 3’ position of the other phenyl ring .

Scientific Research Applications

Application in Polymer Synthesis

  • Summary of the Application: MOCA is used as a chain-extending, cross-linking, and curing agent in the preparation of various polymer products including resin, rubber, plastic, paint, film, etc .
  • Methods of Application: The synthesis of MOCA involves the condensation of o-chloroaniline and formaldehyde over acidic zeolites. The catalytic activities of zeolites HY, Hβ, and HZSM-5 in the heterogeneous synthesis of MOCA were investigated .
  • Results or Outcomes: Under certain conditions (catalyst bed volume = 20 mL (8.14 g), n (o-chloroaniline): n (HCHO) = 4: 1, LHSV = 3.5 h −1, 0.5 MPa and 443 K), HCHO conversion and MOCA selectivity steadily fluctuated at high levels of 90–92% and 75–77% during 16 h, respectively .

properties

IUPAC Name

(3,4-dichlorophenyl)-(3-iodophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2IO/c14-11-5-4-9(7-12(11)15)13(17)8-2-1-3-10(16)6-8/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLNWSMONLPEBGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601245376
Record name Methanone, (3,4-dichlorophenyl)(3-iodophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601245376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichloro-3'-iodobenzophenone

CAS RN

951891-47-7
Record name Methanone, (3,4-dichlorophenyl)(3-iodophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951891-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, (3,4-dichlorophenyl)(3-iodophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601245376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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